N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of nitroaromatic compounds These compounds are characterized by the presence of nitro groups attached to an aromatic ring, which often imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Chlorination: The chlorination of the aromatic ring can be carried out using chlorine gas or other chlorinating agents.
Formation of Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and nitriles.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized products such as nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-nitrophenyl)-acetamide: Lacks the triazole ring, which may affect its chemical properties and applications.
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: Lacks the nitroaromatic ring, which may influence its reactivity and biological activity.
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both nitroaromatic and triazole moieties, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN6O5/c11-7-3-6(16(19)20)1-2-8(7)13-9(18)4-15-5-12-10(14-15)17(21)22/h1-3,5H,4H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQQPTDKXKVTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.